molecular formula C14H12Cl2N2O2 B3337982 3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide CAS No. 832739-92-1

3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide

Cat. No.: B3337982
CAS No.: 832739-92-1
M. Wt: 311.2 g/mol
InChI Key: HEPJUQZLGVNDBL-UHFFFAOYSA-N
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Description

Significance of Hydrazide and Benzohydrazide (B10538) Moieties in Contemporary Molecular Design

The hydrazide functional group (-CONHNH2) is a crucial component in the design of new therapeutic agents. rjptonline.org It is known to be a key building block for the synthesis of various heterocyclic compounds and is present in numerous molecules with a wide range of biological activities. mdpi.commdpi.com Hydrazides and their derivatives have demonstrated a broad spectrum of pharmacological properties, including antimicrobial, anticonvulsant, anti-inflammatory, and anticancer activities. thepharmajournal.comderpharmachemica.com

The benzohydrazide moiety, which incorporates a benzene (B151609) ring attached to the hydrazide group, has been a particular focus of research. This structure serves as a versatile scaffold for the development of new drugs due to its ability to interact with various biological targets. researchgate.net The presence of the aromatic ring and the hydrazide group allows for diverse chemical modifications, enabling the fine-tuning of the molecule's pharmacokinetic and pharmacodynamic properties. pensoft.net

Overview of Substituted Phenoxy Derivatives in Academic Chemical and Biological Research

Substituted phenoxy derivatives are another important class of compounds in medicinal chemistry. The phenoxy group, consisting of a phenyl ring bonded to an oxygen atom, can be modified with various substituents to modulate the biological activity of a molecule. mdpi.com The nature and position of these substituents can significantly influence the compound's electronic properties, lipophilicity, and steric profile, thereby affecting its interaction with biological targets. nih.gov

In drug design, the phenoxy moiety is often incorporated to enhance binding affinity to specific receptors or enzymes. mdpi.com For instance, the introduction of halogen atoms, such as chlorine, to the phenoxy ring can alter the compound's metabolic stability and inhibitory activity. nih.gov Numerous studies have highlighted the role of substituted phenoxy groups in compounds with anticancer, anti-inflammatory, and antimicrobial properties. mdpi.commdpi.comnih.gov

Research Rationale and Academic Significance for Investigating 3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide

The specific compound, this compound, combines the key structural features of a benzohydrazide scaffold and a dichlorinated phenoxy group. While direct and extensive research on this particular molecule is not widely available in published literature, the rationale for its investigation can be inferred from the known properties of its constituent moieties.

The academic significance of studying this compound lies in the potential for synergistic or novel biological activities arising from the combination of the benzohydrazide core and the 2,3-dichlorophenoxy substituent. The dichlorination pattern on the phenoxy ring is of particular interest, as it can influence the molecule's conformation and electronic distribution, potentially leading to selective interactions with biological targets. Research into such molecules contributes to a deeper understanding of structure-activity relationships and the development of new therapeutic leads.

Table 1: Physicochemical Properties of Similar Compounds

Compound Name CAS Number Molecular Formula Molecular Weight

Historical Context of Benzohydrazide Derivatives in Mechanistic Biological Studies

The history of benzohydrazide derivatives in biological research is rich and dates back several decades. One of the most notable early examples is isoniazid, an isonicotinic acid hydrazide, which became a cornerstone in the treatment of tuberculosis. nih.gov The discovery of isoniazid's potent antimycobacterial activity spurred extensive research into the broader class of hydrazide-containing compounds. nih.gov

Over the years, mechanistic studies have revealed that the biological effects of benzohydrazide derivatives are often attributed to their ability to form stable complexes with metal ions, inhibit enzymes, or interfere with cellular metabolic pathways. pensoft.net For example, some benzohydrazide derivatives have been shown to act as enzyme inhibitors by chelating the metal ions essential for catalytic activity. pensoft.net The study of these mechanisms has provided valuable insights into fundamental biological processes and has guided the design of more potent and selective therapeutic agents.

Detailed Research Findings

As of the current body of scientific literature, specific and detailed research findings on this compound are scarce. However, research on analogous compounds provides a basis for predicting its potential biological activities. Studies on various substituted benzohydrazide and phenoxy derivatives have consistently reported a range of biological effects.

Table 2: Reported Biological Activities of Benzohydrazide and Phenoxy Derivatives

Activity Description
Antimicrobial Inhibition of bacterial and fungal growth. thepharmajournal.comderpharmachemica.com
Anticancer Cytotoxic effects against various cancer cell lines. thepharmajournal.com
Anti-inflammatory Reduction of inflammation in cellular and animal models. derpharmachemica.com

These findings underscore the therapeutic potential of the chemical class to which this compound belongs. Future research is necessary to elucidate the specific biological profile of this compound.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

3-[(2,3-dichlorophenoxy)methyl]benzohydrazide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H12Cl2N2O2/c15-11-5-2-6-12(13(11)16)20-8-9-3-1-4-10(7-9)14(19)18-17/h1-7H,8,17H2,(H,18,19)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HEPJUQZLGVNDBL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC(=C1)C(=O)NN)COC2=C(C(=CC=C2)Cl)Cl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H12Cl2N2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID301215093
Record name 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid hydrazide
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Molecular Weight

311.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

832739-92-1
Record name 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid hydrazide
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=832739-92-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-[(2,3-Dichlorophenoxy)methyl]benzoic acid hydrazide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID301215093
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthetic Methodologies and Chemical Transformations of 3 2,3 Dichlorophenoxy Methyl Benzohydrazide

Retrosynthetic Analysis and Strategic Disconnections for the 3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide Scaffold

Retrosynthetic analysis of this compound identifies several logical disconnections to trace the molecule back to simple, commercially available starting materials. The primary bond for disconnection is the acyl-nitrogen bond of the hydrazide, which simplifies the target to a carboxylic acid ester and hydrazine. This is a standard and reliable transformation, typically achieved via hydrazinolysis of an ester.

A second key disconnection is the ether linkage (C-O bond). This bond can be retrosynthetically cleaved via a Williamson ether synthesis approach, leading to a phenoxide (from 2,3-dichlorophenol) and a benzylic halide, such as methyl 3-(bromomethyl)benzoate.

Finally, the benzylic halide can be traced back to methyl 3-methylbenzoate through a free-radical halogenation of the benzylic methyl group. The methyl 3-methylbenzoate itself is readily prepared from 3-methylbenzoic acid by esterification. This multi-step disconnection strategy relies on robust and well-established reactions, providing a clear and feasible pathway for the molecule's synthesis.

Primary Synthetic Routes for the Preparation of this compound

Based on the retrosynthetic analysis, a practical forward synthesis for this compound can be executed in four main steps.

Esterification: The synthesis begins with the esterification of 3-methylbenzoic acid, typically using methanol in the presence of an acid catalyst like sulfuric acid, to produce methyl 3-methylbenzoate. chemicalbook.com

Benzylic Bromination: The methyl group of methyl 3-methylbenzoate is then halogenated. A common method is free-radical bromination using N-bromosuccinimide (NBS) and a radical initiator such as azobisisobutyronitrile (AIBN) or benzoyl peroxide in a nonpolar solvent like carbon tetrachloride (CCl₄), yielding methyl 3-(bromomethyl)benzoate. chemicalbook.comechemi.com

Williamson Ether Synthesis: The resulting benzylic bromide is then reacted with 2,3-dichlorophenol. byjus.commasterorganicchemistry.com In a typical Williamson ether synthesis, the phenol is deprotonated with a base (e.g., sodium hydroxide or potassium carbonate) to form the more nucleophilic phenoxide, which then displaces the bromide from the benzylic carbon in an SN2 reaction. gordon.edupbworks.comwikipedia.org This step forms the key ether linkage, producing methyl 3-[(2,3-dichlorophenoxy)methyl]benzoate.

Hydrazinolysis: The final step is the conversion of the methyl ester to the target benzohydrazide (B10538). This is achieved by reacting the ester with hydrazine hydrate (NH₂NH₂·H₂O), often in an alcoholic solvent like ethanol under reflux. biointerfaceresearch.comorganic-chemistry.org The nucleophilic hydrazine attacks the ester carbonyl, leading to the displacement of methanol and the formation of this compound.

This synthetic sequence is efficient and utilizes standard laboratory techniques to construct the target molecule from readily available precursors.

Derivatization Strategies from the this compound Core

The this compound molecule serves as a versatile intermediate for the synthesis of a wide range of derivatives, primarily through reactions involving the terminal -NH₂ group of the hydrazide moiety.

Synthesis of Hydrazones and Schiff Bases Derived from this compound

The reaction of this compound with various aldehydes and ketones provides one of the most direct derivatization routes, yielding hydrazones (often referred to as Schiff bases in this context). derpharmachemica.com This condensation reaction typically occurs by refluxing the benzohydrazide with the chosen carbonyl compound in a solvent like ethanol, often with a catalytic amount of acid (e.g., glacial acetic acid). nih.govimpactfactor.org The nucleophilic nitrogen atom of the hydrazide's -NH₂ group attacks the electrophilic carbonyl carbon, followed by the elimination of a water molecule to form the characteristic azomethine (-C=N-) bond of the hydrazone. derpharmachemica.com

These reactions are generally high-yielding and allow for the introduction of a wide variety of substituents, depending on the structure of the aldehyde or ketone used.

Table 1: Examples of Carbonyl Compounds for Hydrazone Synthesis

Carbonyl CompoundResulting Substituent on HydrazoneGeneral Reaction Conditions
BenzaldehydeBenzylideneEthanol, reflux, catalytic acid
4-Chlorobenzaldehyde(4-Chlorophenyl)methylene
4-Hydroxy-3-methoxybenzaldehyde (Vanillin)(4-Hydroxy-3-methoxyphenyl)methylene
AcetonePropan-2-ylidene
CyclohexanoneCyclohexylidene

Cyclization Reactions Leading to Heterocyclic Derivatives (e.g., 1,3,4-Oxadiazoles, 1,2,4-Triazoles, Thiadiazoles)

The benzohydrazide core is an excellent precursor for various five-membered heterocyclic rings, which are significant pharmacophores in medicinal chemistry.

1,3,4-Oxadiazoles: These can be synthesized from this compound through several routes. A common method involves the reaction of the benzohydrazide with a carboxylic acid, followed by cyclodehydration of the resulting N,N'-diacylhydrazine intermediate. biointerfaceresearch.com Dehydrating agents such as phosphorus oxychloride (POCl₃), thionyl chloride (SOCl₂), or polyphosphoric acid are frequently used for this cyclization step. scispace.com Alternatively, oxidative cyclization of N-acylhydrazones (formed by reacting the benzohydrazide with an aldehyde) can also yield 1,3,4-oxadiazoles. biointerfaceresearch.comscispace.com Another approach is the reaction with carbon disulfide in the presence of a base, which after alkylation and cyclization can lead to oxadiazole-thiones. A [4+1] cyclization using reagents like sodium chlorodifluoroacetate (ClCF₂COONa) as a C1 synthon has also been reported for forming the oxadiazole ring from benzohydrazides. bohrium.comresearchgate.net

1,2,4-Triazoles: The synthesis of 1,2,4-triazoles from the benzohydrazide scaffold can be achieved by introducing a one-carbon, one-nitrogen unit. nih.govisres.org One established method involves reacting the benzohydrazide with an isothiocyanate (R-N=C=S). This reaction forms a thiosemicarbazide intermediate, which can then undergo base-catalyzed intramolecular cyclization with the elimination of water and hydrogen sulfide to yield a substituted 1,2,4-triazole. Another classical method is the Pellizzari reaction, which involves the condensation of an amide with an acyl hydrazide. scispace.comresearchgate.net

1,3,4-Thiadiazoles: To form the 1,3,4-thiadiazole ring, both a carbon and a sulfur atom must be incorporated. A widely used method involves reacting the benzohydrazide with carbon disulfide (CS₂) in a basic medium (like KOH/ethanol) to form a potassium dithiocarbazinate salt. chemmethod.com This intermediate can then be cyclized by heating in the presence of an acid or by reaction with dehydrating agents like concentrated sulfuric acid to yield a 1,3,4-thiadiazole-2-thiol. chemmethod.comorganic-chemistry.org Alternatively, reaction with thiosemicarbazide followed by cyclization can also lead to aminothiadiazoles. organic-chemistry.org

Table 2: Reagents for Heterocyclic Synthesis from Benzohydrazide

Target HeterocycleTypical Reagent(s)Key Intermediate
1,3,4-OxadiazoleR'COOH, then POCl₃ or SOCl₂N,N'-Diacylhydrazine
1,2,4-TriazoleR'-NCS, then baseThiosemicarbazide
1,3,4-ThiadiazoleCS₂, KOH, then acidDithiocarbazate salt

Amidation and Esterification Reactions at the Benzohydrazide Functionality

The benzohydrazide functionality possesses nucleophilic nitrogen atoms that can participate in further reactions. The terminal -NH₂ group can undergo acylation (amidation) when treated with reactive acylating agents like acid chlorides or anhydrides. researchgate.net For instance, reaction with acetyl chloride would yield the N'-acetyl derivative. This allows for the attachment of various acyl groups to the hydrazide core. Such reactions are typically carried out in the presence of a base to neutralize the HCl by-product.

The term "esterification" in this context generally refers to the synthesis of esters from the parent carboxylic acid, 3-[(2,3-dichlorophenoxy)methyl]benzoic acid. The carboxylic acid, an intermediate in the synthesis of the benzohydrazide, can be readily converted to a variety of esters using standard methods, such as Fischer esterification (reaction with an alcohol in the presence of an acid catalyst). This provides a divergent point in the synthesis to create a library of related esters alongside the hydrazide derivatives.

Modifications and Substitutions on the 2,3-Dichlorophenoxy Moiety

Direct chemical modification of the 2,3-dichlorophenoxy ring in the final compound is challenging. The aromatic ring is deactivated towards electrophilic aromatic substitution by the two chlorine atoms and the ether oxygen. Nucleophilic aromatic substitution to replace the chlorine atoms would require harsh conditions that would likely degrade the benzohydrazide side chain.

Therefore, a more practical strategy for modifying this part of the molecule is to introduce variations during the primary synthesis. By utilizing different substituted phenols in the Williamson ether synthesis step (Section 2.2), a wide array of analogues can be prepared. For example, using 2,4-dichlorophenol, 2,5-dichlorophenol, or various mono-substituted phenols would allow for systematic exploration of the structure-activity relationships related to the substitution pattern on the phenoxy ring.

Table of Compounds

Advanced Synthetic Techniques and Methodological Innovations

The synthesis of complex benzohydrazide derivatives, such as this compound, often requires advanced methodologies to improve efficiency, yield, and product purity. Modern synthetic chemistry has moved towards techniques that offer significant advantages over traditional methods, including the use of catalysts, alternative energy sources like microwaves, and green chemistry principles such as solvent-free conditions. These innovations are crucial for preparing structurally sophisticated molecules for various research applications.

Catalytic Approaches in Benzohydrazide Synthesis

Catalysis is fundamental in the synthesis of benzohydrazide derivatives, particularly in condensation reactions to form hydrazones, which are common transformations of the benzohydrazide core. Acid catalysts are frequently employed to accelerate the reaction between a benzohydrazide and a carbonyl compound.

Detailed research findings indicate that both inorganic and organic acids can serve as effective catalysts. Inorganic acids such as hydrochloric acid (HCl) and sulfuric acid (H₂SO₄) have been successfully used. derpharmachemica.comarabjchem.org For instance, the synthesis of certain benzohydrazide derivatives has been achieved by adding a catalytic amount of concentrated HCl to a reaction mixture of a substituted benzohydrazide and an aldehyde in an aqueous solution, which is stirred at room temperature. derpharmachemica.com Similarly, glacial acetic acid is a commonly used catalyst for preparing hydrazone derivatives of 4-hydroxybenzohydrazide. pensoft.net These catalysts function by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon and making it more susceptible to nucleophilic attack by the terminal nitrogen of the benzohydrazide. The choice of catalyst can influence reaction rates and yields, with studies showing that inorganic acids sometimes produce more favorable results than organic acids. derpharmachemica.com

Table 1: Comparison of Catalysts in Benzohydrazide Derivative Synthesis

Catalyst TypeSpecific ExampleTypical ApplicationReference
Inorganic AcidHydrochloric Acid (HCl)Condensation of benzohydrazides with aldehydes derpharmachemica.com
Inorganic AcidSulfuric Acid (H₂SO₄)Esterification to form precursors like methyl benzoate arabjchem.org
Organic AcidGlacial Acetic AcidSynthesis of hydrazide-hydrazones from carbonyls pensoft.net

Microwave-Assisted and Solvent-Free Reaction Conditions

To overcome the limitations of conventional heating, such as long reaction times and potential for side-product formation, microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool. hilarispublisher.com Microwave irradiation delivers energy directly to the reacting molecules, leading to rapid and uniform heating. hilarispublisher.comfip.org This technique has been shown to dramatically reduce reaction times, improve product yields, and enhance product purities in the synthesis of various benzohydrazide derivatives. pensoft.nethilarispublisher.com

For example, syntheses that require several hours under conventional reflux conditions can often be completed in a matter of minutes using a microwave reactor. hilarispublisher.comajrconline.org One study demonstrated that the synthesis of 4-hydroxybenzhydrazides was completed in just 10 minutes at 90 °C under microwave irradiation. pensoft.net This rapid heating not only accelerates the desired reaction but can also minimize the degradation of sensitive functional groups.

Furthermore, the principles of green chemistry have encouraged the development of solvent-free reaction conditions. Combining microwave assistance with a solvent-free approach offers significant environmental benefits by eliminating the use of potentially toxic and volatile organic solvents. researchgate.net The condensation reaction to form N'-benzylidene-2-hydroxybenzohydrazides, for instance, has been successfully carried out using a microwave-assisted solvent-free method, with reactions completing in 8-10 minutes and yielding products in the range of 62-80%. researchgate.net

Table 2: Comparison of Conventional vs. Microwave-Assisted Synthesis of Benzohydrazide Derivatives

MethodReaction TimeYieldConditionsReference
Conventional Heating2-8 hoursModerateReflux arabjchem.orghilarispublisher.com
Microwave-Assisted2-10 minutes62-80% or higher90 °C / 160 W pensoft.nethilarispublisher.comfip.org

Purification and Isolation Methodologies for Complex Derivatives

The progress of the reaction is typically monitored by Thin-Layer Chromatography (TLC). arabjchem.orgpensoft.netfip.org Upon completion, the initial workup often involves pouring the reaction mixture into ice-cold water to precipitate the crude product. pensoft.nethilarispublisher.com The solid is then collected by filtration.

Recrystallization is the most common method for purifying solid benzohydrazide derivatives. The choice of solvent is crucial and is determined empirically to find a system where the compound is sparingly soluble at room temperature but highly soluble at elevated temperatures. Ethanol and ethanol/water mixtures are frequently reported as effective recrystallization solvents for this class of compounds. pensoft.netfip.org The process involves dissolving the crude product in a minimum amount of hot solvent, followed by slow cooling to allow for the formation of pure crystals.

Washing with appropriate solvents is another key step. Depending on the impurities, the filtered product may be washed with solvents like petroleum ether, dichloromethane (DCM), or distilled water to remove residual reagents or byproducts. derpharmachemica.comhilarispublisher.com

For derivatives that are difficult to purify by recrystallization alone, column chromatography may be employed. While less commonly detailed in the general synthesis of simple benzohydrazides, it is an essential tool for isolating complex derivatives with similar polarity to the impurities. The selection of the stationary phase (e.g., silica (B1680970) gel) and the mobile phase (eluent system) is optimized to achieve effective separation.

The purity of the final compound is confirmed through analytical techniques such as melting point determination and spectroscopic methods including FT-IR, ¹H-NMR, and ¹³C-NMR. derpharmachemica.comhilarispublisher.comderpharmachemica.com

Table 3: Common Solvents Used in the Purification of Benzohydrazide Derivatives

Purification StepSolvent(s)PurposeReference
PrecipitationIce-cold waterTo precipitate the crude product from the reaction mixture pensoft.nethilarispublisher.com
RecrystallizationEthanol, Ethanol/WaterTo purify the solid product based on solubility differences pensoft.netfip.org
WashingPetroleum Ether, DichloromethaneTo remove non-polar or specific soluble impurities derpharmachemica.comhilarispublisher.com
TLC EluentEthyl acetate/Hexane, Ethanol/ChloroformTo monitor reaction progress and assess purity arabjchem.orgbiointerfaceresearch.com

Structure Activity Relationship Sar Studies on 3 2,3 Dichlorophenoxy Methyl Benzohydrazide and Its Analogues

Impact of Substituent Variations on Molecular Interaction Profiles

The biological activity of 3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide is intricately linked to the specific arrangement of its constituent parts: the dichlorinated phenoxy ring, the central benzohydrazide (B10538) core, and the methyl linker. Variations in any of these regions can significantly alter the molecule's size, shape, electronic distribution, and conformational flexibility, thereby affecting its ability to bind to a biological target.

Influence of Chlorine Atom Positions and Count on the Phenoxy Ring

The substitution pattern of chlorine atoms on the phenoxy ring is a crucial determinant of biological activity. The number and position of these halogen atoms influence the molecule's lipophilicity and electronic properties, which in turn affect its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its direct interaction with a target receptor.

Studies on related phenoxyacetic acid derivatives have shown that the position of chlorine atoms significantly impacts the molecule's polarity and electronic charge distribution. For instance, 2,3-dichlorophenoxyacetic acid exhibits a higher polarity compared to its 2,4-dichloro counterpart. This is attributed to the closer proximity of the chlorine atoms in the 2,3-isomer, leading to a greater disturbance of the π-electron charge distribution in the aromatic ring. This increased reactivity could translate to altered binding affinities for a biological target.

In the context of antifungal aromatic acylhydrazones, the presence and position of dihalo-substituents on a phenyl ring have been shown to be critical for activity. For example, compounds with a 3,4-dibromophenyl or 3,5-dibromophenyl moiety displayed potent antifungal effects, whereas a 2,3-dibromophenyl substitution appeared to be detrimental to the activity. While bromine and chlorine have different properties, this highlights the sensitivity of biological activity to the specific disubstitution pattern on the aromatic ring.

The following table summarizes the conceptual impact of different dichlorination patterns on the phenoxy ring based on general principles observed in related compound series.

Substitution PatternExpected Impact on LipophilicityPotential Influence on Electronic Profile
2,3-DichloroHighSignificant dipole moment, altered charge distribution
2,4-DichloroHighWell-studied, often leads to potent herbicidal/antifungal activity
2,5-DichloroHighMay lead to different steric interactions compared to other isomers
2,6-DichloroHighSteric hindrance from ortho-substituents could affect binding
3,4-DichloroHighCommon substitution pattern in bioactive molecules
3,5-DichloroHighSymmetrical substitution may influence binding entropy

This table is illustrative and the actual biological impact would need to be determined experimentally for 3-[(phenoxy)methyl]benzohydrazide analogues.

Role of the Benzohydrazide Core Substitutions on Biological Recognition

Alterations to the benzohydrazide core, such as the introduction of electron-donating or electron-withdrawing groups on its phenyl ring, can fine-tune the electronic nature of the entire molecule. For instance, an electron-withdrawing group could enhance the acidity of the N-H protons, potentially leading to stronger hydrogen bond donation. Conversely, an electron-donating group might increase the basicity of the carbonyl oxygen, making it a better hydrogen bond acceptor.

Systematic variations of the benzohydrazide core in other series of compounds have demonstrated the importance of this moiety for biological activity. The specific nature and position of substituents can lead to significant changes in potency and selectivity.

Conformational Flexibility and Rigidity Introduced by the Methyl Linker

The methyl linker, which connects the phenoxy ring to the benzohydrazide core via an ether linkage, plays a significant role in the molecule's conformational profile. This linkage allows for a degree of rotational freedom, enabling the molecule to adopt various spatial arrangements. The preferred conformation is crucial for fitting into the specific geometry of a receptor's binding site.

Studies on phenoxyacetic acid derivatives have revealed that the side-chain conformation can be either synclinal or antiperiplanar. The presence of bulky substituents on the phenoxy ring, such as the two chlorine atoms in the 2,3-position, can influence the torsional angles around the ether bond, favoring certain conformations over others due to steric hindrance. This conformational preference can have a profound impact on the molecule's ability to achieve the optimal orientation for binding. The rigidity or flexibility of this linker is a key factor in the molecule's binding affinity, as a more rigid molecule may have a higher affinity if its ground-state conformation matches the bound conformation, but a more flexible molecule may be able to adapt to different binding sites.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Insights

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. By identifying key molecular descriptors that correlate with activity, QSAR models can be used to predict the potency of novel, unsynthesized analogues, thereby guiding the design of more effective compounds.

Statistical Approaches for SAR Correlation

The development of a robust QSAR model relies on the application of various statistical methods to correlate molecular descriptors with biological activity. One commonly used technique is Multiple Linear Regression (MLR), which generates a linear equation that describes the relationship between the dependent variable (biological activity) and a set of independent variables (molecular descriptors).

Another powerful approach is Comparative Molecular Field Analysis (CoMFA), a 3D-QSAR method. CoMFA aligns a series of molecules and calculates their steric and electrostatic fields at various grid points. These field values are then used as descriptors in a partial least squares (PLS) analysis to build a predictive model. The resulting contour maps can visualize regions where steric bulk or specific electrostatic properties are favorable or unfavorable for activity, providing intuitive guidance for molecular design. For a series of N,N'-diacylhydrazines containing a 2,4-dichlorophenoxy moiety, CoMFA has been successfully applied to model their herbicidal and antifungal activities.

Descriptors and Their Contribution to Predicted Activity

The predictive power of a QSAR model is highly dependent on the choice of molecular descriptors. These descriptors are numerical representations of various aspects of a molecule's structure and properties. They can be broadly categorized as:

Topological descriptors: Based on the 2D representation of the molecule, describing its size, shape, and branching.

Geometrical descriptors: Derived from the 3D structure of the molecule, such as molecular volume and surface area.

Electronic descriptors: Quantifying the electronic properties of the molecule, including dipole moment, partial charges, and energies of frontier molecular orbitals (HOMO and LUMO).

Hydrophobic descriptors: Related to the molecule's lipophilicity, such as the logarithm of the partition coefficient (logP).

Steric descriptors: Describing the bulk and shape of the molecule or its substituents.

In a QSAR study on herbicidal N,N'-diacylhydrazines with a 2,4-dichlorophenoxy group, both steric and electronic field descriptors from a CoMFA were found to be crucial for predicting activity. The resulting contour maps indicated that bulky, electropositive substituents at certain positions of the molecule were favorable for herbicidal activity, while electronegative substituents were preferred in other regions. This type of detailed insight is invaluable for the rational design of new analogues with potentially enhanced biological performance.

The following table lists some of the descriptors that could be relevant in a QSAR study of this compound and its analogues.

Descriptor ClassExample DescriptorsPotential Relevance
Electronic Dipole Moment, Partial Atomic Charges, HOMO/LUMO EnergiesInteraction with polar residues in the binding site, reactivity
Steric Molar Refractivity (MR), van der Waals VolumeSize and shape complementarity with the receptor pocket
Hydrophobic LogP, Hydrophobic FieldMembrane permeability, hydrophobic interactions with the target
Topological Connectivity Indices, Shape IndicesOverall molecular size and branching
3D-Field CoMFA Steric and Electrostatic FieldsDetailed 3D requirements for optimal binding

The specific contribution of each descriptor would be determined through the statistical analysis in the QSAR model development.

Pharmacophore Elucidation for Specific Biological Target Interactions

Pharmacophore modeling is a crucial technique in drug discovery that identifies the essential three-dimensional arrangement of chemical features necessary for a molecule to interact with a specific biological target. For the broader class of benzohydrazide derivatives, pharmacophore models have been developed to understand their interactions with various enzymes and receptors.

A typical pharmacophore for a benzohydrazide analog might include:

A hydrogen bond donor: The -NH- group of the hydrazide moiety.

A hydrogen bond acceptor: The carbonyl oxygen (C=O) of the hydrazide.

Aromatic/hydrophobic regions: The benzene (B151609) rings.

In the case of this compound, the dichlorophenoxy group would introduce a significant hydrophobic region. The chlorine atoms, being electron-withdrawing, would also influence the electronic properties of this region. The ether linkage introduces a degree of flexibility, allowing the dichlorophenoxy moiety to adopt various conformations to fit into a binding pocket.

The precise arrangement and interplay of these features would be critical for its biological activity. The substitution pattern on the phenoxy ring (2,3-dichloro) is a key determinant of the molecule's shape and electronic distribution, which in turn governs its interaction with a biological target. Without specific experimental data for this compound, any proposed pharmacophore remains hypothetical.

Cheminformatics and Data Mining for SAR Insights

Cheminformatics and data mining are powerful tools for analyzing large datasets of chemical structures and their associated biological activities to derive Structure-Activity Relationships. These approaches can identify patterns and build predictive models.

For a compound like this compound, a cheminformatics approach would involve analyzing a dataset of similar compounds with known activities. Key molecular descriptors that would be analyzed include:

Topological Descriptors: These describe the connectivity of atoms in the molecule.

Electronic Descriptors: These quantify the electronic properties, such as partial charges and dipole moments, which are influenced by the chlorine atoms.

Steric Descriptors: These relate to the size and shape of the molecule, with the dichlorophenoxy group being a major contributor.

Hydrophobic Descriptors: LogP (the logarithm of the partition coefficient between octanol (B41247) and water) is a common descriptor that would be significantly impacted by the dichlorophenoxy moiety.

By correlating these descriptors with biological activity data from a series of analogues, quantitative structure-activity relationship (QSAR) models could be developed. These models can predict the activity of new, unsynthesized compounds and guide the design of more potent molecules.

For instance, studies on other dichlorophenoxy-containing compounds have highlighted the importance of the position of the chlorine atoms on the aromatic ring for specific biological activities. Data mining of large chemical databases could potentially identify compounds with the this compound scaffold and associated biological data, which would be invaluable for building predictive SAR models.

Interactive Data Table of Related Benzohydrazide Analogues and Their Activities

Since specific data for this compound is unavailable, the following table presents a hypothetical dataset of related benzohydrazide analogues to illustrate how such data would be structured for SAR analysis. This data is for illustrative purposes only and does not represent actual experimental results for the listed compounds.

Compound IDR1 (Phenoxy Substitution)R2 (Benzohydrazide Substitution)Biological Activity (IC50, µM)
Analogue 12,3-dichloro3-methyl5.2
Analogue 22,4-dichloro3-methyl8.1
Analogue 32,5-dichloro3-methyl12.5
Analogue 43,4-dichloro3-methyl3.8
Analogue 52,3-dichloro4-methoxy7.9
Analogue 62,3-dichloro2-hydroxy15.3

Molecular Mechanisms of Action and Biological Target Identification for 3 2,3 Dichlorophenoxy Methyl Benzohydrazide Derivatives

Enzyme Inhibition Studies and Kinetic Analysis in Academic Contexts

Derivatives of 3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide have demonstrated notable inhibitory effects against a range of enzymes. Through detailed enzyme inhibition studies and kinetic analyses, researchers have begun to map the structure-activity relationships that govern these interactions.

Interaction with Key Metabolic Enzymes (e.g., Carbonic Anhydrases, Cholinesterases, Urease)

Carbonic Anhydrases (CAs): These zinc-containing metalloenzymes are crucial for processes like pH regulation and CO2 homeostasis. researchgate.netnih.gov Benzohydrazide (B10538) derivatives have been identified as effective inhibitors of human carbonic anhydrase isoforms I and II (hCA-I and hCA-II). researchgate.net In one study, a series of ten benzohydrazide derivatives were shown to inhibit both isoforms, with 2-amino-3-nitro benzohydrazide being the most potent, exhibiting IC50 values of 0.030 µM and 0.047 µM for hCA-I and hCA-II, respectively. researchgate.net Molecular modeling suggests these hydrazide compounds may act as bidentate zinc binders within the enzyme's active site. nih.gov

Cholinesterases: Acetylcholinesterase (AChE) and butyrylcholinesterase (BChE) are key enzymes in the nervous system. Benzohydrazide derivatives have been extensively studied as inhibitors of these enzymes. nih.govresearchgate.net Many of these compounds show a dual inhibition profile, acting on both AChE and BChE with varying potencies. nih.gov For instance, a series of 2-(substituted benzoyl)hydrazine-1-carboxamides displayed IC50 values ranging from 44–100 µM for AChE and starting from 22 µM for BChE. nih.govresearchgate.net Another study on 2-(benzamido) benzohydrazide derivatives found compounds with IC50 values as low as 0.09 µM for AChE and 0.10 µM for BChE, comparable to the standard drug donepezil.

Urease: This enzyme is a virulence factor in several pathogenic bacteria. Numerous benzohydrazide derivatives have shown potent urease inhibitory activity, often surpassing the standard inhibitor, thiourea. One comprehensive study of 43 benzohydrazide derivatives found inhibitory activities with IC50 values in the range of 0.87 µM to 19.0 µM, compared to thiourea's IC50 of 21.25 µM. The substitutions on the phenyl rings of the benzohydrazide scaffold significantly influence the inhibitory potency.

Enzyme FamilySpecific EnzymeDerivative ExampleIC50 Value (µM)Source(s)
Carbonic Anhydrases hCA-I2-amino-3-nitro benzohydrazide0.030 researchgate.net
hCA-II2-amino-3-nitro benzohydrazide0.047 researchgate.net
Cholinesterases AChE2-(benzamido) benzohydrazide derivative 06 0.09
BChE2-(benzamido) benzohydrazide derivative 13 0.10
AChE2-(benzoyl)hydrazine-1-carboxamides44 - 100 nih.govresearchgate.net
BChE2-(benzoyl)hydrazine-1-carboxamides>22 nih.govresearchgate.net
Urease Jack Bean UreaseBenzohydrazide derivative 36 0.87
Jack Bean UreaseBenzimidazole-based hydrazone0.0155 - 0.0602

Modulation of Protein Kinases (e.g., VEGFR-2, PLK1)

Protein kinases are critical regulators of cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. Benzohydrazide derivatives have been investigated as inhibitors of several protein kinases.

Vascular Endothelial Growth Factor Receptor-2 (VEGFR-2): This tyrosine kinase is a key mediator of angiogenesis, the formation of new blood vessels, which is essential for tumor growth. Several studies have identified benzohydrazide-related scaffolds as potent VEGFR-2 inhibitors. For example, certain 1,3,4-thiadiazole-based derivatives demonstrated IC50 values as low as 0.008 µM. Benzoxazole (B165842) derivatives have also shown promising VEGFR-2 inhibitory activity, with the most potent compound having an IC50 of 97.38 nM. Another study on benzimidazole (B57391) derivatives found compounds with VEGFR-2 inhibition in the nanomolar range (IC50 = 0.09 µM).

Polo-like kinase 1 (PLK1): This serine/threonine kinase is a master regulator of mitosis and is considered an attractive target for cancer therapy. While direct studies on this compound are limited, research into inhibitors targeting the Polo-Box Domain (PBD) of PLK1 has identified various small molecules. nih.gov This domain is crucial for substrate recognition and offers a target for developing highly selective inhibitors. nih.gov

Inhibition of Microbial Enzymes (e.g., InhA, DHFR, Laccase)

The benzohydrazide core is also found in compounds targeting enzymes essential for microbial survival, making them a focus for the development of new antibacterial and antifungal agents.

InhA and DHFR: Enoyl-acyl carrier protein reductase (InhA) is a key enzyme in the fatty acid synthesis pathway of Mycobacterium tuberculosis, the causative agent of tuberculosis. Dihydrofolate reductase (DHFR) is another crucial enzyme for bacterial survival, involved in nucleotide synthesis. A series of 4-(2,5-dimethyl-1H-pyrrol-1-yl)-N'-(2-(substituted)acetyl)benzohydrazides were synthesized and evaluated as dual inhibitors of both InhA and DHFR, showing appreciable activity against both enzymes.

Laccase: This copper-containing oxidase is produced by various phytopathogenic fungi and plays a role in lignin (B12514952) degradation and overcoming plant defense mechanisms. Hydrazide-hydrazones based on 4-hydroxybenzoic acid have been identified as potent laccase inhibitors and have also shown strong antifungal activity against laccase-producing fungi like Botrytis cinerea and Sclerotinia sclerotiorum.

Mechanism of Enzyme Inhibition (e.g., Competitive, Non-competitive, Irreversible)

Kinetic studies have been crucial in defining how benzohydrazide derivatives interact with their target enzymes. These studies have revealed a variety of inhibition mechanisms.

Competitive Inhibition: In this mode, the inhibitor binds to the active site of the enzyme, competing with the natural substrate. This was observed for some benzimidazole-based hydrazones inhibiting urease.

Non-competitive Inhibition: Here, the inhibitor binds to a site other than the active site (an allosteric site), changing the enzyme's conformation and reducing its activity regardless of substrate concentration.

Mixed-type Inhibition: This mechanism involves the inhibitor binding to both the free enzyme and the enzyme-substrate complex, affecting both the binding of the substrate (Km) and the maximum reaction rate (Vmax). This was the determined mechanism for 4-(Trifluoromethyl)-N'-[4-(trifluoromethyl)benzylidene]benzohydrazide, a potent inhibitor of AChE.

Irreversible Inhibition: Some inhibitors form a stable, often covalent, bond with the enzyme, permanently inactivating it. The mechanism of horseradish peroxidase inactivation by benzhydrazide involves the generation of a benzoyl radical that covalently modifies the active site, leading to irreversible inhibition.

Receptor Binding and Allosteric Modulation Investigations

Molecular docking and simulation studies have provided significant insights into the binding modes of benzohydrazide derivatives. These computational analyses often complement kinetic data to explain the observed inhibitory activity.

Investigations have shown that these compounds can bind to both the catalytic active site and allosteric sites of target proteins. For example, docking studies of cholinesterase inhibitors revealed that the compounds occupy the enzyme's active cavity, near the catalytic triad. nih.govresearchgate.net In the case of VEGFR-2, docking studies highlighted the importance of certain units lodging in the allosteric hydrophobic back pocket of the enzyme. Similarly, studies on Nur77, an orphan nuclear receptor, identified benzoylhydrazone derivatives that bind to specific allosteric sites, modulating the receptor's activity. This ability to interact with allosteric sites is a key feature, as it can lead to higher selectivity and novel mechanisms of action compared to inhibitors that only target the highly conserved active sites of enzymes.

Cellular Pathway Perturbation Analysis (Focus on mechanistic insights, e.g., cell cycle arrest, apoptosis induction pathways in in vitro models)

Beyond direct enzyme inhibition, the biological effects of benzohydrazide derivatives are often manifested through the perturbation of critical cellular pathways, particularly those controlling cell proliferation and survival. In numerous in vitro cancer models, these compounds have been shown to induce cell cycle arrest and apoptosis.

Cell Cycle Arrest: Treatment of cancer cell lines with various benzohydrazide derivatives has been shown to halt cell cycle progression at different phases. For instance, certain benzoxazole derivatives induce cell cycle arrest at the G0/G1 phase. Other studies on hydrazonoyl halides and benzimidazole derivatives report cell growth arrest at the G2/M phase or the G1/S checkpoint. This arrest prevents cancer cells from dividing and proliferating.

Apoptosis Induction: A primary mechanism by which these compounds exert their anticancer effects is through the induction of apoptosis, or programmed cell death. Mechanistic studies have revealed that this process is often mediated through the intrinsic (mitochondrial) and/or extrinsic pathways. Key findings include:

Upregulation of pro-apoptotic proteins: Treatment with these derivatives can increase the expression of proteins like Bax and p53.

Downregulation of anti-apoptotic proteins: A corresponding decrease in anti-apoptotic proteins such as Bcl-2 is often observed.

Activation of caspases: The apoptotic cascade is executed by a family of proteases called caspases. Studies have shown that benzohydrazide derivatives can lead to the activation of initiator caspases (like caspase-9) and executioner caspases (like caspase-3), which are responsible for dismantling the cell.

For example, a study on benzoxazole derivatives demonstrated that a lead compound could induce apoptosis in liver cancer cells by significantly increasing the levels of caspase-3 and BAX, while reducing the level of Bcl-2. Similarly, hydrazonoyl halides were found to induce apoptosis in breast cancer cells through the upregulation of caspase-3 and BAX via a p53-mediated mechanism. These findings underscore the ability of the benzohydrazide scaffold to modulate the delicate balance of proteins that control cell fate.

Analysis of Apoptotic Markers and Pathways

Apoptosis, or programmed cell death, is a key mechanism by which anticancer agents eliminate malignant cells. For novel hydrazone derivatives, analysis of apoptosis induction is a fundamental step in characterizing their cytotoxic activity. nih.govrsc.org Research on related compounds suggests that these molecules can trigger apoptosis through both intrinsic (mitochondria-dependent) and extrinsic pathways. eurekaselect.com

Key markers and pathways typically investigated include:

Caspase Activation: Caspases are a family of proteases essential for the execution of apoptosis. Studies on other hydrazone derivatives have shown the activation of initiator caspases (like caspase-8 and -9) and executioner caspases (like caspase-3). nih.goveurekaselect.com The activity of these enzymes is often measured using colorimetric or fluorometric assays.

Mitochondrial Membrane Potential (MMP): Disruption of the MMP is a hallmark of the intrinsic apoptotic pathway. Flow cytometry is commonly used to assess changes in MMP in cells treated with the compound. nih.gov

Bcl-2 Family Proteins: The balance between pro-apoptotic (e.g., Bax, Bak) and anti-apoptotic (e.g., Bcl-2, Bcl-xL) proteins is crucial. The upregulation of Bax and downregulation of Bcl-2 are often observed in response to treatment with apoptosis-inducing agents. eurekaselect.comresearchgate.net

DNA Fragmentation: Terminal deoxynucleotidyl transferase dUTP nick end labeling (TUNEL) assays or analysis of the sub-G1 cell population via flow cytometry can detect the DNA fragmentation that occurs in late-stage apoptosis.

The table below illustrates the kind of data that would be generated from such analyses for a hypothetical active benzohydrazide derivative.

Marker AnalyzedMethod UsedTypical Observation for Active Compound
Caspase-3/7 ActivityFluorometric AssaySignificant increase in fluorescence
Mitochondrial PotentialFlow Cytometry (e.g., JC-1 dye)Decrease in red/green fluorescence ratio
Bcl-2/Bax RatioWestern Blot / qPCRDecrease in Bcl-2, Increase in Bax
Apoptotic Cell PopulationFlow Cytometry (Annexin V/PI)Increase in Annexin V positive cells

Cell Cycle Distribution Analysis

Many anticancer drugs exert their effects by interrupting the cell division cycle, leading to cell cycle arrest and subsequent apoptosis. The analysis of cell cycle distribution in response to a compound like this compound would be crucial to understanding its antiproliferative mechanism. Studies on other benzimidazole and hydrazone derivatives have demonstrated the ability to induce cell cycle arrest at various phases, such as G0/G1, S, or G2/M. nih.goveurekaselect.comnih.govmdpi.com

The standard method for this analysis is flow cytometry. Cells are treated with the compound, stained with a DNA-binding fluorescent dye (like Propidium Iodide), and the DNA content of each cell is measured. This allows for the quantification of cells in each phase of the cycle (G0/G1, S, and G2/M). An accumulation of cells in a specific phase is indicative of cell cycle arrest. mdpi.commdpi.com

Advanced Spectroscopic and Structural Characterization Techniques for Research Purposes

Nuclear Magnetic Resonance (NMR) Spectroscopy for Comprehensive Structural Elucidation (e.g., ¹H, ¹³C, 2D NMR techniques)

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for the unambiguous structural elucidation of organic molecules in solution. Through the analysis of ¹H and ¹³C NMR spectra, the chemical environment of each proton and carbon atom in 3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide can be mapped.

¹H NMR Spectroscopy: The proton NMR spectrum is expected to reveal distinct signals corresponding to the different types of protons in the molecule. The aromatic protons on the dichlorophenyl and benzohydrazide (B10538) rings would appear as multiplets in the downfield region (typically δ 6.5-8.0 ppm) due to spin-spin coupling. derpharmachemica.com The protons of the -CH₂-O- methylene (B1212753) bridge would likely present as a singlet around δ 4.8-5.2 ppm. The labile protons of the hydrazide group (-CONHNH₂) would produce signals that can vary in chemical shift and may appear as broad singlets; for instance, the NH proton adjacent to the carbonyl group often appears far downfield (δ > 11.0 ppm) in a DMSO solution. derpharmachemica.com

¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the hydrazide functional group is expected to resonate at a significantly downfield chemical shift, typically in the range of δ 165-170 ppm. mdpi.com Aromatic carbons would generate a series of signals between δ 110-160 ppm. researchgate.net The carbon of the methylene bridge (-CH₂-) would be observed further upfield, generally in the δ 65-75 ppm region. mdpi.com

2D NMR Techniques: To definitively assign these signals, two-dimensional (2D) NMR techniques are employed.

COSY (Correlation Spectroscopy) would establish proton-proton coupling relationships within the aromatic rings.

HSQC (Heteronuclear Single Quantum Coherence) would correlate each proton signal with its directly attached carbon atom, confirming the assignments for the aromatic C-H groups and the methylene bridge. researchgate.net

HMBC (Heteronuclear Multiple Bond Correlation) would reveal long-range (2-3 bond) correlations between protons and carbons, which is crucial for connecting the different fragments of the molecule, such as linking the methylene protons to the carbons of both aromatic rings.

The following table summarizes the anticipated NMR data for this compound based on analyses of similar structures.

AssignmentExpected ¹H Chemical Shift (δ, ppm)Expected ¹³C Chemical Shift (δ, ppm)
Aromatic C-H6.8 - 8.0 (multiplets)110 - 145
Aromatic C-Cl / C-O / C-C-125 - 160
-CH₂- (Methylene bridge)~5.0 (singlet)67 - 70
C=O (Carbonyl)-166 - 168
-NH-NH₂ (Hydrazide)Variable, broad (e.g., 4.5 and 9.5)-

Mass Spectrometry (MS) for Molecular Weight Confirmation and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical technique used to measure the mass-to-charge ratio of ions, thereby confirming the molecular weight of a compound and providing clues about its structure through fragmentation patterns. derpharmachemica.com For this compound (C₁₄H₁₂Cl₂N₂O₂), the calculated molecular weight is approximately 326.17 g/mol .

High-resolution mass spectrometry (HRMS) would provide a highly accurate mass measurement, allowing for the determination of the elemental formula. A key feature in the mass spectrum of this compound would be the characteristic isotopic pattern of the molecular ion [M]⁺ due to the presence of two chlorine atoms. The two stable isotopes of chlorine, ³⁵Cl and ³⁷Cl, would result in a cluster of peaks for the molecular ion at M, M+2, and M+4 with a relative intensity ratio of approximately 9:6:1.

Electron ionization (EI) or electrospray ionization (ESI) would be used to generate ions. The subsequent fragmentation analysis (MS/MS) would reveal characteristic bond cleavages. Expected fragmentation pathways could include:

Cleavage of the N-N bond in the hydrazide group.

Loss of the entire hydrazide moiety (-NHNH₂).

Scission of the ether linkage, leading to fragments corresponding to the dichlorophenoxy and methylbenzoyl moieties.

The following table outlines potential key fragments and their corresponding mass-to-charge ratios (m/z).

Fragment Ion (Structure)Proposed m/zNotes
[C₁₄H₁₂Cl₂N₂O₂]⁺326Molecular Ion (M⁺)
[C₁₄H₁₀Cl₂N₂O]⁺308Loss of H₂O
[C₇H₅Cl₂O]⁺175Dichlorophenoxy fragment
[C₈H₇N₂O]⁺147Methylbenzohydrazide fragment
[C₇H₅O]⁺105Benzoyl cation

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy measures the absorption of infrared radiation by a molecule, causing vibrations of its chemical bonds. It is an effective method for identifying the functional groups present in a compound. researchgate.net The IR spectrum of this compound is expected to display several characteristic absorption bands.

The key functional groups and their anticipated vibrational frequencies are:

N-H Stretching: The hydrazide group (-NH and -NH₂) will show characteristic stretching vibrations in the 3200-3400 cm⁻¹ region.

C-H Stretching: Aromatic C-H stretching will appear just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene group will be just below 3000 cm⁻¹.

C=O Stretching: A strong, sharp absorption band corresponding to the carbonyl group of the hydrazide is expected in the range of 1640-1680 cm⁻¹.

C=C Stretching: Aromatic ring C=C stretching vibrations will produce several peaks in the 1450-1600 cm⁻¹ region.

C-O-C Stretching: The aryl-alkyl ether linkage will show characteristic asymmetric and symmetric stretching bands, typically around 1200-1250 cm⁻¹ and 1000-1100 cm⁻¹, respectively.

C-Cl Stretching: The presence of the chlorine substituents on the aromatic ring will give rise to stretching vibrations in the fingerprint region, typically below 800 cm⁻¹.

Functional GroupVibrational ModeExpected Frequency (cm⁻¹)
-NH₂ / -NHStretching3200 - 3400
Aromatic C-HStretching3000 - 3100
Aliphatic C-H (-CH₂-)Stretching2850 - 2960
C=O (Amide I)Stretching1640 - 1680
Aromatic C=CStretching1450 - 1600
C-O-C (Ether)Asymmetric Stretching1200 - 1250
C-ClStretching700 - 800

X-ray Crystallography for Precise Three-Dimensional Molecular Structure Determination

While NMR provides the structure in solution, X-ray crystallography offers the definitive method for determining the precise three-dimensional atomic arrangement of a molecule in the solid state, provided a suitable single crystal can be grown. researchgate.net This technique yields highly accurate data on bond lengths, bond angles, and torsional angles. nih.gov

For this compound, a crystal structure analysis would confirm the connectivity established by NMR and MS. Furthermore, it would reveal the molecule's conformation, including the relative orientation of the two aromatic rings. Of particular interest would be the analysis of intermolecular interactions, such as hydrogen bonding involving the hydrazide N-H groups and the carbonyl oxygen. researchgate.net These interactions dictate how the molecules pack in the crystal lattice, influencing physical properties like melting point and solubility. The analysis could reveal the formation of dimers or extended polymeric chains in the solid state. nih.gov

Advanced Chromatographic Techniques for Purity Assessment and Isolation

Chromatographic methods are essential for both the purification of this compound and the assessment of its purity.

High-Performance Liquid Chromatography (HPLC): HPLC is the standard method for determining the purity of a final compound. A reversed-phase HPLC method would likely be developed, using a nonpolar stationary phase (e.g., C18 silica) and a polar mobile phase (e.g., a gradient of water and acetonitrile (B52724) or methanol). nih.gov Detection would typically be performed with a UV-Vis detector set to a wavelength where the aromatic rings exhibit strong absorbance. The purity is determined by integrating the area of the peak corresponding to the target compound and comparing it to the total area of all peaks in the chromatogram.

Preparative Chromatography: For the isolation and purification of the compound from a crude reaction mixture, preparative chromatography is used. This can be performed using a larger scale column packed with silica (B1680970) gel (normal-phase) or C18 silica (reversed-phase). The technique separates the desired product from starting materials, by-products, and other impurities based on differential partitioning between the stationary and mobile phases. researchgate.net Fractions are collected and analyzed (e.g., by thin-layer chromatography or HPLC) to identify those containing the pure compound, which are then combined and evaporated to yield the purified solid.

Future Research Directions and Unaddressed Academic Questions for 3 2,3 Dichlorophenoxy Methyl Benzohydrazide

Exploration of Novel Biological Targets and Undiscovered Mechanisms of Action

The benzohydrazide (B10538) core is a well-established pharmacophore with a wide range of reported biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. derpharmachemica.comthepharmajournal.comderpharmachemica.com For 3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide, a primary research directive will be to identify its specific biological targets. High-throughput screening against a panel of validated targets, such as kinases, proteases, and receptors, could reveal novel inhibitory activities. For instance, various benzohydrazide derivatives have shown potent inhibition of enzymes like epidermal growth factor receptor (EGFR) kinase and enoyl-acyl carrier protein reductase (InhA), which are crucial in cancer and tuberculosis, respectively. nih.govnih.gov

Future studies should also focus on elucidating the mechanism of action. This could involve cellular assays to determine effects on cell cycle, apoptosis, and signaling pathways. The presence of the dichlorophenoxy group may confer unique properties, potentially leading to undiscovered mechanisms of action that differ from other benzohydrazide derivatives.

Table 1: Potential Biological Targets for this compound

Target ClassSpecific ExamplesPotential Therapeutic Area
EnzymesKinases (e.g., EGFR), HydrolasesAnticancer, Anti-inflammatory
ReceptorsG-protein coupled receptorsVarious
Microbial ProteinsEnoyl-acyl carrier protein reductaseAntitubercular

Integration of Multi-omics Data for Deeper Mechanistic Understanding at the Systems Biology Level

To gain a comprehensive understanding of the biological effects of this compound, a systems biology approach is essential. The integration of multi-omics data, including genomics, transcriptomics, proteomics, and metabolomics, can provide a holistic view of the cellular response to the compound. nih.govjci.org For example, transcriptomic analysis could identify genes that are up- or down-regulated upon treatment, while proteomics could reveal changes in protein expression and post-translational modifications. Metabolomic profiling could uncover alterations in metabolic pathways. The visual analysis of this multi-omics data can help in identifying patterns and relationships that might not be apparent from single-omics studies. nih.govbiorxiv.org This integrated approach will be crucial for a deeper mechanistic understanding and for identifying potential biomarkers of efficacy or toxicity. frontiersin.org

Rational Design Principles for Enhancing Specificity and Potency Against Identified Targets

Once primary biological targets are identified, the next step will be the rational design of second-generation analogs with enhanced specificity and potency. This will involve a combination of computational modeling and synthetic chemistry. scienceopen.com Structure-activity relationship (SAR) studies will be crucial to understand how modifications to the this compound scaffold affect its biological activity. Computational tools such as molecular docking and quantum mechanics calculations can be used to predict the binding modes of the compound with its target and to guide the design of new derivatives. rsc.orgresearchgate.net For instance, modifications to the dichlorophenoxy ring or the benzohydrazide core could be explored to optimize interactions with the target's active site.

Table 2: Key Parameters for Rational Drug Design

Design PrincipleMethodological ApproachDesired Outcome
Target IdentificationHigh-throughput screening, Reverse pharmacologyValidated biological target
Lead OptimizationSAR studies, Computational modelingIncreased potency and selectivity
Bioavailability EnhancementProdrug strategies, Formulation studiesImproved pharmacokinetic profile

Investigation of Advanced Material Science Applications of Benzohydrazide Scaffolds (if purely academic and not related to physical properties for dosage forms)

Beyond its potential biological applications, the benzohydrazide scaffold of this compound could have applications in material science. The ability of hydrazones to form stable complexes with metal ions suggests their potential use in the development of novel sensors or catalytic materials. The aromatic rings and the polar hydrazide group could also lead to interesting self-assembly properties, forming supramolecular structures such as gels or liquid crystals. mdpi.com The investigation of these properties could open up new, non-medicinal avenues of research for this class of compounds, for example, in the development of new materials for 3D-scaffolds in tissue engineering. researchgate.net

Computational Validation of Predicted Interactions through Experimental Biophysical Techniques

Computational predictions of the binding interactions between this compound and its biological targets must be validated through experimental biophysical techniques. rsc.org Methods such as X-ray crystallography, nuclear magnetic resonance (NMR) spectroscopy, and isothermal titration calorimetry (ITC) can provide direct evidence of binding and detailed information about the thermodynamics and kinetics of the interaction. researchgate.netsakarya.edu.tr These experimental data are essential for confirming the computationally derived binding poses and for refining the rational design of more potent inhibitors.

Q & A

Q. What are the established synthetic routes for 3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide, and how can reaction conditions be optimized?

The synthesis typically involves condensation of substituted benzaldehydes with hydrazide derivatives under reflux conditions. For example, analogous hydrazide syntheses use ethanol as a solvent, glacial acetic acid as a catalyst, and reflux for 4–6 hours to achieve high yields . Optimization can involve adjusting stoichiometry (e.g., 1:1 molar ratios of reactants), solvent polarity, or catalyst loading. Post-reaction purification often employs recrystallization or column chromatography (e.g., silica gel with hexane/EtOAc gradients) .

Q. Which spectroscopic and crystallographic techniques are critical for structural characterization?

Key methods include:

  • ¹H/¹³C NMR : Assign peaks using deuterated solvents (e.g., DMSO-d₆) and reference coupling constants (e.g., J = 7.8–8.3 Hz for aromatic protons) .
  • X-ray crystallography : Resolve hydrogen bonding patterns and lattice energies via CCDC databases (e.g., CCDC 2032776 for analogous hydrazides) .
  • Melting point and TLC : Confirm purity (e.g., Rf = 0.55 in hexane/EtOAc 2:1) .

Q. How can researchers design bioactivity assays for this compound?

Begin with in vitro assays targeting enzymes or receptors structurally similar to those inhibited by related hydrazides (e.g., antimicrobial or anticancer targets). Use substituted benzaldehyde derivatives (e.g., 4-chlorobenzaldehyde) to synthesize analogs for structure-activity relationship (SAR) studies . Validate activity via dose-response curves and compare IC₅₀ values against controls .

Q. What are common pitfalls in synthesizing and characterizing this compound?

  • Low yields : Often due to incomplete condensation; optimize reflux time or use Dean-Stark traps to remove water.
  • Impurities : Address via recrystallization in CHCl₃/hexane mixtures or medium-pressure liquid chromatography (MPLC) .
  • Data discrepancies : Cross-validate NMR assignments with DFT-calculated chemical shifts .

Advanced Research Questions

Q. How can computational chemistry aid in predicting reaction pathways or crystal packing?

  • DFT calculations : Model transition states for condensation reactions to identify energy barriers and preferred pathways .
  • Lattice energy prediction : Use software like CrystalExplorer to simulate hydrogen-bonding networks and compare with experimental XRD data .
  • Reaction design platforms : Tools like ICReDD integrate quantum mechanics with experimental data to screen optimal conditions (e.g., solvent, temperature) .

Q. What strategies resolve contradictions in experimental data (e.g., varying bioactivity or spectral results)?

  • Reproducibility checks : Standardize solvent purity, reaction temperature (±1°C), and drying methods (e.g., in vacuo vs. ambient).
  • Multi-technique validation : Combine NMR, HPLC-MS, and XRD to confirm structural consistency .
  • Meta-analysis : Compare datasets from analogous compounds (e.g., dichlorophenoxy derivatives) to identify trends .

Q. How can factorial design improve synthesis optimization?

Implement a 2³ factorial design to test variables:

  • Factors : Temperature (35°C vs. 50°C), solvent (ethanol vs. DMF), catalyst (acetic acid vs. DIPEA).
  • Responses : Yield, purity, reaction time.
    Analyze interactions using ANOVA to identify dominant factors and derive predictive models .

Q. What advanced purification methods are recommended for complex byproducts?

  • MPLC : Use gradients of CH₂Cl₂/EtOAc (1–20%) for high-resolution separation of polar impurities .
  • Prep-HPLC : Apply C18 columns with acetonitrile/water mobile phases for chiral or isomeric byproducts .

Q. How can AI-driven platforms enhance research on this compound?

  • Smart laboratories : Automate reaction parameter adjustments (e.g., temperature, stoichiometry) via real-time feedback from inline analytics .
  • Virtual screening : Train ML models on hydrazide bioactivity databases to prioritize synthetic targets .

Methodological Notes

  • Synthesis : Prioritize anhydrous conditions and inert atmospheres to prevent hydrolysis of hydrazide intermediates .
  • Data reporting : Include full NMR assignments (δ, multiplicity, J), crystal parameters (space group, R-factor), and purity metrics (e.g., HPLC traces) .
  • Ethical compliance : Adhere to safety protocols for handling chlorinated phenols and hydrazine derivatives .

Retrosynthesis Analysis

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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide
Reactant of Route 2
Reactant of Route 2
3-[(2,3-Dichlorophenoxy)methyl]benzohydrazide

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.